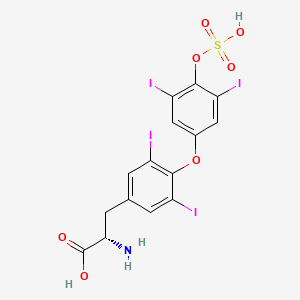

Thyroxine sulfate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXIJUZWSSQICT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227866 | |

| Record name | Thyroxine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thyroxine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77074-49-8 | |

| Record name | Thyroxine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77074-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyroxine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyroxine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thyroxine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of Thyroxine Sulfate in Fetal Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroxine sulfate (T4S), a major metabolite of thyroxine (T4) in the fetus, has long been considered an inactive byproduct destined for elimination. However, emerging evidence suggests a more complex and potentially crucial role for T4S in the intricate process of fetal brain development. This technical guide synthesizes the current understanding of T4S metabolism, transport, and potential functions within the developing central nervous system. While direct evidence remains nascent, this document consolidates available quantitative data, delineates key enzymatic pathways, and provides detailed experimental protocols to facilitate further investigation into this intriguing molecule. The central hypothesis explored is that T4S may act as a crucial reservoir of T4, ensuring a stable supply of thyroid hormone for critical neurodevelopmental events, including neurogenesis, neuronal migration, and myelination.

Introduction

Thyroid hormones are indispensable for normal brain development, with deficiencies during critical fetal periods leading to severe and irreversible neurological deficits.[1] The developing fetal brain is exquisitely sensitive to the maternal thyroid status, relying on a continuous transplacental supply of T4. While the conversion of T4 to the biologically active triiodothyronine (T3) within the fetal brain is a well-established mechanism, the significance of the extensive sulfation of T4 to T4S has been less clear. High concentrations of iodothyronine sulfates are a hallmark of the fetal circulation, suggesting a prominent role for this metabolic pathway during gestation.[2] This guide delves into the specific role of T4S, moving beyond the traditional view of it as an inert metabolite to explore its potential as a key regulator of thyroid hormone homeostasis in the fetal brain.

Metabolism and Homeostasis of this compound in the Fetal Brain

The concentration of T4S in the fetal environment is governed by the interplay of sulfotransferase enzymes that produce it and sulfatase enzymes that can potentially reverse the modification.

Synthesis of this compound: The Role of SULT1A1

The sulfation of thyroxine is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being the primary isoform responsible for this reaction in the human fetal brain. The highest activity of SULT1A1 is localized in the choroid plexus, the site of cerebrospinal fluid (CSF) production, suggesting a significant role in regulating the composition of the fetal brain's extracellular environment.

Key Points:

-

Enzyme: Sulfotransferase 1A1 (SULT1A1)

-

Location of Highest Activity: Choroid plexus

-

Substrate: Thyroxine (T4)

-

Product: this compound (T4S)

The Potential for De-sulfation: A Reservoir Hypothesis

The presence of steroid sulfatase (STS), an enzyme capable of hydrolyzing sulfate esters, in the brain raises the possibility that T4S can be converted back to T4.[3][4] This de-sulfation activity would position T4S as a stable, inactive reservoir of T4 that can be reactivated locally as needed. This mechanism would provide a tightly regulated, on-demand supply of T4 for conversion to T3, buffering the developing brain from fluctuations in maternal thyroid hormone levels. While direct evidence for STS activity on T4S in the fetal brain is still needed, the presence of the enzyme is a strong indicator of this potential pathway.[5]

Quantitative Data on Thyroid Hormones and Their Metabolites

Precise quantification of thyroid hormones and their metabolites in fetal tissues is critical for understanding their physiological roles. While data on T4S concentrations within the fetal brain parenchyma and CSF are still lacking, existing data on T4, T3, and circulating T4S provide a valuable context.

| Analyte | Matrix | Gestational Age | Concentration | Reference |

| Thyroxine (T4) | Fetal Brain | 9-12 weeks | 1.28 ng/g | [6] |

| Fetal Brain | 15-36 weeks | 7.44 ng/g (mean) | [6] | |

| Triiodothyronine (T3) | Fetal Brain | 9-12 weeks | 0.11 ng/g | [6] |

| Fetal Brain | 15-36 weeks | 0.86 ng/g (mean) | [6] | |

| This compound (T4S) | Cord Blood Sera | Newborn | 245 ± 26 pmol/L (mean ± SE) | [7] |

| Amniotic Fluid | 15-38 weeks | 106 ± 22 pmol/L (mean ± SE) | [7] | |

| Maternal Serum | 15-40 weeks | 21 ± 4.3 pmol/L (mean ± SE) | [7] | |

| Normal Adult Serum | - | 19 ± 1.2 pmol/L (mean ± SE) | [7] |

Table 1: Concentrations of Thyroid Hormones and this compound in Fetal and Adult Tissues.

Potential Roles of this compound in Fetal Neurodevelopment

While direct experimental evidence is limited, the high fetal concentrations of T4S and the enzymatic machinery for its synthesis and potential reactivation in the brain suggest several plausible roles in neurodevelopment.

Neurogenesis and Neuronal Migration

Thyroid hormones are known to be essential for both the proliferation of neural stem cells and the subsequent migration of newly formed neurons to their final destinations in the developing brain.[8] T4, acting as a prohormone for T3, is crucial for these processes.[9] By serving as a stable reservoir, T4S could ensure a consistent supply of T4 for local conversion to T3, thereby supporting these critical events.

Oligodendrocyte Development and Myelination

The formation of the myelin sheath, a process carried out by oligodendrocytes, is highly dependent on thyroid hormone.[10][11] Thyroid hormone promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[10] T4S could contribute to this process by providing a sustained source of T4 for conversion to T3 within the white matter tracts where myelination is actively occurring.

Experimental Protocols

To facilitate further research into the role of T4S in fetal brain development, this section provides detailed methodologies for key experiments.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from methods for quantifying other thyroid hormones and can be optimized for T4S.

Objective: To accurately measure the concentration of T4S in fetal brain tissue.

Methodology:

-

Tissue Homogenization: Homogenize frozen fetal brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T4S) to the homogenate.

-

Protein Precipitation and Extraction: Precipitate proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.

-

Solid-Phase Extraction (SPE): Further purify and concentrate the sample using a suitable SPE cartridge.

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and methanol containing a small percentage of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in electrospray positive or negative ionization mode, using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for both T4S and the internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of T4S and the internal standard to calculate the concentration in the tissue samples.

In Vitro Culture of Fetal Neural Stem Cells and Differentiation Assays

This protocol allows for the investigation of the direct effects of T4S on neural stem cell behavior.

Objective: To assess the impact of T4S on the proliferation and differentiation of fetal neural stem cells.

Methodology:

-

Cell Culture: Culture human or rodent fetal neural stem cells (NSCs) in a defined, serum-free medium on plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin).

-

Treatment: Supplement the culture medium with varying concentrations of T4S, alongside appropriate controls (vehicle, T4, T3).

-

Proliferation Assay:

-

At desired time points, pulse the cells with a proliferation marker such as BrdU or EdU.

-

Fix the cells and perform immunocytochemistry to detect the incorporated marker and a neural stem cell marker (e.g., Nestin or SOX2).

-

Quantify the percentage of proliferating NSCs.

-

-

Differentiation Assay:

-

Induce differentiation by withdrawing growth factors from the medium.

-

After a set period, fix the cells and perform immunocytochemistry for markers of different neural lineages:

-

Neurons: β-III tubulin (Tuj1), MAP2

-

Astrocytes: Glial fibrillary acidic protein (GFAP)

-

Oligodendrocytes: O4, MBP

-

-

Quantify the percentage of cells differentiating into each lineage under the different treatment conditions.

-

In Vitro Myelination Assay

This assay allows for the assessment of the effect of T4S on the process of myelination.

Objective: To determine if T4S can promote myelination in an in vitro co-culture system.

Methodology:

-

Co-culture Setup: Establish a co-culture of primary neurons and oligodendrocyte precursor cells (OPCs).

-

Treatment: Treat the co-cultures with T4S, T4, T3, or vehicle control.

-

Myelination Assessment:

-

After a suitable culture period (e.g., 2-3 weeks), fix the cells.

-

Perform immunocytochemistry for myelin basic protein (MBP) to visualize myelin sheaths and a neuronal marker (e.g., neurofilament) to identify axons.

-

Quantify the extent of myelination, for example, by measuring the length of myelinated axonal segments or the number of myelinated axons.

-

Steroid Sulfatase Activity Assay in Brain Tissue

This protocol can be adapted to measure the de-sulfation of T4S.

Objective: To determine the activity of steroid sulfatase on T4S in fetal brain tissue.

Methodology:

-

Tissue Preparation: Prepare microsomal fractions from fetal brain tissue homogenates.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction and a known concentration of T4S as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Product Detection: Stop the reaction and measure the amount of T4 produced. This can be done using a specific T4 ELISA or by LC-MS/MS.

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which T4S may exert its effects are yet to be elucidated. However, based on its structure and the known mechanisms of thyroid hormone action, several possibilities can be explored.

Potential Signaling Mechanisms

-

Conversion to T4: The primary hypothesis is that T4S acts as a pro-hormone, being converted to T4 by steroid sulfatase. The liberated T4 can then be transported into cells and converted to T3, which in turn binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression.

-

Non-genomic Actions: While less likely for a sulfated molecule, the possibility of direct, non-genomic actions of T4S at the cell membrane cannot be entirely ruled out and warrants investigation.[10][12]

Diagrams of Pathways and Workflows

Caption: Metabolism and potential action of T4S in the fetal brain.

Caption: Experimental workflow to investigate the role of T4S.

Conclusion and Future Directions

The prevailing evidence strongly suggests that this compound is not merely a metabolic byproduct but a key player in the intricate regulation of thyroid hormone availability during fetal brain development. The high concentrations of T4S in the fetal circulation, coupled with the enzymatic machinery for its synthesis and potential reactivation within the brain, point towards its role as a critical reservoir of thyroxine. This reservoir function would ensure a stable and continuous supply of T4 for local conversion to T3, thereby supporting essential neurodevelopmental processes.

Future research should focus on several key areas:

-

Direct Quantification: The development and application of sensitive methods, such as LC-MS/MS, to accurately quantify T4S concentrations in human fetal brain tissue and cerebrospinal fluid are paramount.

-

Functional Studies: In vitro studies using fetal neural stem cells and oligodendrocyte precursor cells are needed to directly assess the effects of T4S on their proliferation, differentiation, and maturation.

-

De-sulfation Pathway: Confirmation and characterization of steroid sulfatase activity on T4S in the fetal brain are crucial to validate the reservoir hypothesis.

-

In Vivo Models: The use of animal models will be instrumental in elucidating the in vivo consequences of altered T4S levels on brain development.

A deeper understanding of the role of this compound will not only enhance our fundamental knowledge of fetal neurodevelopment but may also open new avenues for therapeutic interventions in pregnancies at risk for thyroid hormone-related neurodevelopmental disorders.

References

- 1. Thyroid Hormone Promotes Fetal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of maternal thyroid hormones during gestation on fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The T3-induced gene KLF9 regulates oligodendrocyte differentiation and myelin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. Thyroid hormone promotes fetal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of thyroid hormone on embryonic oligodendrocyte precursor cell development in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oligodendrocyte maturation and progenitor cell proliferation are independently regulated by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of Thyroxine Sulfate in Thyroid Hormone Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical for regulating metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the biologically active triiodothyronine (T3). The metabolism of thyroid hormones is a tightly regulated process involving activation, inactivation, and transport. One key metabolite in this intricate system is thyroxine sulfate (T4S), a sulfated conjugate of T4. Historically considered an inactive byproduct destined for excretion, emerging evidence indicates that T4S plays a more complex and significant endogenous role in thyroid hormone homeostasis than previously understood. This technical guide provides an in-depth exploration of the function of T4S, focusing on its metabolism, transport, and physiological significance, particularly during fetal development.

The Metabolism of this compound: A Balancing Act

The sulfation of thyroxine is a critical step in its metabolism, primarily catalyzed by sulfotransferase (SULT) enzymes. This modification significantly alters the biological properties of T4, directing it towards specific metabolic fates.

Sulfation of Thyroxine

Sulfation of the phenolic hydroxyl group of T4 is a key inactivation pathway.[1] This reaction is catalyzed by various SULT isoforms, with SULT1A1 showing a high affinity for iodothyronines.[2] The addition of a sulfate group blocks the outer ring deiodination (ORD) of T4 to the active T3, effectively preventing its bioactivation.[1]

Deiodination of this compound

While sulfation inhibits the activating pathway, it dramatically accelerates the inactivating inner ring deiodination (IRD) of T4 by type I deiodinase (D1).[1][3] This enzymatic reaction converts T4S to reverse T3 sulfate (rT3S), which is then rapidly cleared. The Vmax to Km ratio for T4S IRD is increased approximately 200-fold compared to that of T4 IRD, highlighting the efficiency of this inactivation pathway.[3]

Quantitative Data on this compound Metabolism and Levels

The following tables summarize key quantitative data related to the metabolism and circulating levels of this compound, providing a comparative overview for researchers.

Table 1: Kinetic Parameters of Enzymes Involved in T4S Metabolism

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Tissue/Source |

| Type I Deiodinase (rat) | T4S (IRD) | 0.3 | 530 | Liver Microsomes |

| Type I Deiodinase (rat) | rT3S (ORD) | 0.06 | 516 | Liver Microsomes |

| Human SULT1A1 | 3,3'-T2 | 0.14 | - | Recombinant |

| Human SULT1A3 | 3,3'-T2 | 33 | - | Recombinant |

| Human SULT1A1 | T3 | 29.1 | - | Recombinant |

| Human SULT1A3 | T3 | 112 | - | Recombinant |

| Human Liver Cytosol | 3,3'-T2 | 1.02 | 337 | Human Liver |

| Human Kidney Cytosol | 3,3'-T2 | 0.64 | 38.5 | Human Kidney |

Data compiled from multiple sources.[1][3][4][5]

Table 2: this compound Concentrations in Human Bodily Fluids

| Fluid | Condition | T4S Concentration (pmol/L) |

| Serum | Normal Adult | 19 ± 1.2 |

| Serum | Hyperthyroid (Graves' disease) | 33 ± 10 |

| Serum | Hypothyroid | 42 ± 15 |

| Serum | Pregnant Women (15-40 weeks) | 21 ± 4.3 |

| Cord Blood | Newborn | 245 ± 26 |

| Amniotic Fluid | 15-38 weeks gestation | 106 ± 22 |

Data represents mean ± SE.[6]

Signaling Pathways and Metabolic Fate of this compound

The interplay between sulfation and deiodination determines the metabolic fate of T4. The following diagram illustrates this pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of thyroid hormone sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. RePub, Erasmus University Repository: Characterization of human iodothyronine sulfotransferases [repub.eur.nl]

- 6. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Thyroxine Sulfate (T4S) in the Maternal-Fetal Unit: A Technical Guide to Circulation and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroxine sulfate (T4S), a major metabolite of the principal thyroid hormone thyroxine (T4), is found in significantly elevated concentrations within the fetal circulation, suggesting a crucial, yet not fully elucidated, role in developmental physiology. This technical guide provides an in-depth exploration of the circulation and transport of T4S across the maternal-fetal interface. It synthesizes current knowledge on the enzymatic pathways governing T4S production, the specific transporters facilitating its movement across the placenta, and its potential function as a regulated reservoir of thyroid hormone for the developing fetus. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes the complex interplay of factors involved in T4S homeostasis during pregnancy.

Introduction

Maternal thyroid hormones are indispensable for normal fetal development, particularly for the maturation of the central nervous system. The fetus is entirely dependent on the maternal supply of thyroxine (T4) during the first trimester of pregnancy, and this supply remains important throughout gestation. The placenta acts as a critical gatekeeper, regulating the transfer of maternal T4 to the fetus. While the transport of T4 has been a primary focus of research, the role of its sulfated metabolite, this compound (T4S), has gained increasing attention.

T4S is present at markedly high concentrations in fetal cord blood and amniotic fluid compared to maternal circulation[1]. This observation has led to the hypothesis that T4S may serve as a protected reservoir of thyroid hormone for the fetus, shielded from inactivation by the highly active placental type 3 deiodinase (D3). This guide will delve into the mechanisms of T4S formation, its transport across the placental barrier, and its potential physiological significance in the maternal-fetal unit.

Enzymatic Regulation of T4S in the Maternal-Fetal Unit

The bioavailability of thyroid hormones in the maternal-fetal unit is tightly controlled by a series of enzymatic reactions, primarily deiodination and sulfation.

The Role of Deiodinases

Three types of iodothyronine deiodinases (D1, D2, and D3) regulate the activation and inactivation of thyroid hormones. In the placenta, D3 is the most highly expressed deiodinase[2]. D3 inactivates T4 by converting it to reverse triiodothyronine (rT3) and T3 to T2[2][3]. The high D3 activity in the placenta serves as a protective barrier, preventing excessive maternal thyroid hormone from reaching the fetus[4][5]. Placental D3 expression increases as pregnancy progresses[2].

The Role of Sulfotransferases (SULTs)

Sulfation is a key metabolic pathway for thyroid hormones, catalyzed by sulfotransferase (SULT) enzymes. Several SULT isoforms, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1, are expressed in the placenta[6][7]. SULT1A1 appears to be the primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (T2) in the placenta[8][9]. However, the sulfation of T4 and T3 in the placenta is very low, suggesting that the placenta is not the major source of the high levels of circulating T4S in the fetus[7][8][9]. It is likely that fetal tissues are the primary sites of T4S production.

Quantitative Data on T4S and Related Enzyme Activities

The following tables summarize the available quantitative data on T4S concentrations and the activity of key enzymes involved in its metabolism in the maternal-fetal unit.

Table 1: this compound (T4S) Concentrations in Maternal and Fetal Compartments

| Sample Type | Gestational Age | T4S Concentration (pmol/L) | Reference |

| Normal Adult Serum | N/A | 19 ± 1.2 (mean ± SE) | [1] |

| Pregnant Women Serum | 15-40 weeks | 21 ± 4.3 (mean ± SE) | [1] |

| Newborn Cord Blood Serum | Term | 245 ± 26 (mean ± SE) | [1] |

| Amniotic Fluid | 15-38 weeks | 106 ± 22 (mean ± SE) | [1] |

Table 2: Placental Deiodinase Activity

| Deiodinase Type | Gestational Age | Activity | Reference |

| Type 3 (D3) | 9-12 weeks | 8.4-fold higher than term | [10] |

| Type 3 (D3) | 13-20 weeks | 7.5-fold higher than term | [10] |

| Type 2 (D2) | 6-8 weeks | Significantly higher than term | [10] |

Table 3: Placental Sulfotransferase (SULT) Activity

| SULT Isoform | Substrate | Activity | Reference |

| SULT1A1 | 4-nitrophenol | Highest activity among SULTs | [9] |

| SULT1A3 | Dopamine | High activity | [6] |

| SULT1E1 | 17α-ethynylestradiol | Low activity, increases in 3rd trimester | [9] |

| SULT2A1 | DHEA | Present, highest in cotyledon | [9] |

| SULT for T4 | T4 | Very low activity | [7] |

| SULT for T3 | T3 | Very low activity | [7] |

Transport of T4S Across the Placenta

The transport of thyroid hormones and their metabolites across the placenta is a complex process mediated by a variety of transporters.

Key Placental Thyroid Hormone Transporters

Several transporters are known to be expressed in the human placenta, including:

-

Monocarboxylate Transporters (MCTs): MCT8 and MCT10

-

L-type Amino Acid Transporters (LATs): LAT1 and LAT2

-

Organic Anion Transporting Polypeptides (OATPs): OATP1A2 and OATP4A1

The expression of these transporters varies throughout gestation[11].

Asymmetrical Transport of Thyroxine

Studies using ex vivo placental perfusion have demonstrated that the transport of T4 across the human term placenta is asymmetrical. The maternal-to-fetal transfer of T4 is slow and limited, while the fetal-to-maternal transport is rapid[5][12]. This asymmetry is largely due to the high activity of D3 in the placenta, which rapidly inactivates T4[5].

Signaling Pathways and Fetal Neurodevelopment

While direct signaling pathways for T4S in fetal neurodevelopment are still under investigation, the critical role of maternal thyroid hormone supply is well-established. Maternal hypothyroxinemia, even mild, during early pregnancy has been associated with impaired neurodevelopment in offspring[13]. T4S is hypothesized to act as a stable pool of T4 that can be reactivated to the biologically active T3 within fetal target tissues, thereby contributing to the proper development of the fetal brain. The reelin signaling pathway, which is crucial for neuronal migration, is known to be regulated by thyroid hormone[14][15].

Experimental Protocols

Ex vivo Human Placental Perfusion

This technique allows for the study of transport and metabolism in an intact placental cotyledon, preserving the tissue architecture.

Methodology Outline:

-

Placenta Collection: A fresh, intact human placenta is obtained immediately after delivery from an uncomplicated term pregnancy.

-

Cotyledon Selection: A single, undamaged cotyledon is selected.

-

Cannulation: The chorionic plate artery and vein of the selected cotyledon are cannulated to establish the fetal circulation. The intervillous space is cannulated to establish the maternal circulation.

-

Perfusion: Both maternal and fetal circulations are perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at controlled flow rates and temperatures. The perfusate is gassed with appropriate gas mixtures to mimic physiological conditions.

-

Experimentation: The compound of interest (e.g., radiolabeled T4 or T4S) is added to either the maternal or fetal circulation. Samples are collected from both circulations over time to determine transport rates.

-

Data Analysis: The concentrations of the compound and its metabolites in the collected samples are measured to calculate transport kinetics.

Note: The success of this technique is highly dependent on the viability and integrity of the placental tissue. Various parameters such as glucose consumption, lactate production, and hCG secretion are monitored to ensure tissue viability.[16][17][18][19][20]

In Vitro Transport Assays using BeWo Cells

The BeWo cell line, a human choriocarcinoma-derived cell line, is a widely used in vitro model to study placental transport. These cells form a polarized monolayer and express many of the same transporters found in primary trophoblasts[11][21][22][23][24].

Cell Culture Protocol:

-

Cell Line: BeWo (clone b30) cells are commonly used.

-

Culture Medium: Ham's F12K medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and sodium pyruvate.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged when they reach 80-90% confluency using trypsin-EDTA.

-

Polarized Monolayer Formation: For transport studies, cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for several days to allow for the formation of a confluent and polarized monolayer.

Transport Assay Protocol:

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution) is used for the transport experiment.

-

Experimentation: The compound of interest is added to the apical (maternal) or basolateral (fetal) side of the monolayer. Samples are taken from the opposite chamber at various time points.

-

Quantification: The concentration of the compound in the samples is determined using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).

Analytical Methods for T4S Quantification

Radioimmunoassay (RIA) for T4S: A specific RIA has been developed for the measurement of T4S in serum and other biological fluids[1].

Protocol Outline:

-

Sample Preparation: Serum samples are typically extracted with ethanol to remove interfering substances.

-

Antibody: A specific antibody against T4S is used.

-

Radiolabeled Tracer: 125I-labeled T4S is used as the tracer.

-

Assay: A competitive binding assay is performed where unlabeled T4S in the sample or standard competes with the radiolabeled T4S for binding to the antibody.

-

Separation: The antibody-bound and free T4S are separated (e.g., using a second antibody).

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated to determine the concentration of T4S in the samples.

Note: Cross-reactivity with other thyroid hormone metabolites should be carefully assessed.[1][25][26][27][28]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for T4S: LC-MS/MS offers high specificity and sensitivity for the quantification of T4S.

Method Outline:

-

Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate T4S from the biological matrix.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 13C6-T4S) is added to the sample for accurate quantification.

-

Chromatography: The extracted sample is injected into a liquid chromatograph for separation of T4S from other components. A C18 or similar reversed-phase column is typically used.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. T4S is ionized (e.g., using electrospray ionization) and specific precursor-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).

-

Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of T4S based on a calibration curve.[29][30][31][32]

Visualizations of Key Pathways and Workflows

Figure 1: Metabolism of Thyroxine in the Placenta

Caption: Metabolism of maternal thyroxine (T4) within the placenta.

Figure 2: Experimental Workflow for Ex vivo Placental Perfusion

Caption: Workflow for studying T4S transport using ex vivo placental perfusion.

Figure 3: Logical Relationship of T4S Circulation

Caption: Proposed circulation and transport of T4 and T4S in the maternal-fetal unit.

Conclusion and Future Directions

This compound is a significant metabolite of thyroxine in the maternal-fetal unit, with compelling evidence suggesting its role as a stable reservoir of thyroid hormone for the developing fetus. The intricate interplay between placental deiodinases, sulfotransferases, and various transporters tightly regulates the amount of active thyroid hormone reaching the fetus. While the placenta itself does not appear to be the primary source of fetal T4S, it is central to the transport of its precursor, T4.

Future research should focus on several key areas:

-

Detailed Transport Kinetics: Elucidating the specific kinetic parameters of T4S transport across the different placental transporters.

-

Fetal T4S Metabolism: Identifying the primary sites of T4S production and de-sulfation within the fetus.

-

T4S Signaling: Investigating the direct signaling effects of T4S, if any, on fetal tissues, particularly the brain.

-

Clinical Significance: Determining the clinical implications of altered T4S levels in pregnancies complicated by thyroid disorders or intrauterine growth restriction.

A deeper understanding of T4S metabolism and transport will provide valuable insights into the mechanisms of fetal development and may open new avenues for therapeutic interventions in pregnancies at risk for thyroid-related neurodevelopmental complications.

References

- 1. A radioimmunoassay for measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical Role of Iodine and Thyroid Hormones During Pregnancy | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Type II and type III deiodinase activity in human placenta as a function of gestational age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetrical Transport of Thyroxine Across Human Term Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Functional Activities of Selected Sulfotransferase Isoforms in BeWo Cells and Primary Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential expression of sulfotransferase enzymes involved in thyroid hormone metabolism during human placental development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Thyroid Hormone Transporters in a Human Placental Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of thyroid hormone in fetal neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transplacental thyroxine and fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 16. Ex vivo dual perfusion of an isolated human placenta cotyledon: Towards protocol standardization and improved inter-centre comparability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.eur.nl [pure.eur.nl]

- 18. pure.eur.nl [pure.eur.nl]

- 19. A review of ex vivo placental perfusion models: an underutilized but promising method to study maternal-fetal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Models for Studying Trophoblast Transcellular Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Models for Studying Trophoblast Transcellular Transport | Springer Nature Experiments [experiments.springernature.com]

- 23. BeWo Cell Line: Bridging Research in Placental Biology and Beyond [cytion.com]

- 24. ebiohippo.com [ebiohippo.com]

- 25. tech.snmjournals.org [tech.snmjournals.org]

- 26. A simple and rapid thyroxine radioimmunoassy (T4-RIA) in unextracted human serum; a comparison of T4-RIA and T4 displacement assay, T4(D), in normal and pathologic sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of serum free thyroxine by RIA in various clinical states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ccjm.org [ccjm.org]

- 29. research.rug.nl [research.rug.nl]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 32. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Sulfotransferases in Thyroxine Sulfate Production: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Sulfotransferase-Mediated Thyroxine Sulfation, its Physiological Implications, and Methodologies for Investigation.

This technical guide provides an in-depth exploration of the enzymatic sulfation of thyroxine (T4), a critical metabolic pathway in thyroid hormone regulation. Intended for researchers, scientists, and professionals in drug development, this document details the roles of specific sulfotransferase (SULT) isoforms, presents available quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction: The Significance of Thyroxine Sulfation

Thyroxine (T4) is the primary hormone secreted by the thyroid gland and plays a pivotal role in regulating metabolism, growth, and development.[1] The biological activity of T4 is tightly controlled through a series of metabolic conversions, including deiodination, glucuronidation, and sulfation. Sulfation, the enzymatic addition of a sulfo group, is a key step in the inactivation and subsequent elimination of thyroid hormones.[2][3] The resulting thyroxine sulfate (T4S) is a normal constituent of human serum and amniotic fluid.[4] This metabolic process is particularly crucial during fetal development, where high levels of sulfated iodothyronines protect the fetus from excessive thyroid hormone activity.[3]

The sulfation of T4 is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor to conjugate a wide array of substrates, including hormones, neurotransmitters, and xenobiotics.[5] Several SULT isoforms have been identified to sulfate thyroid hormones, with varying efficiencies.[6] Understanding the specific roles and kinetics of these enzymes is paramount for elucidating the intricate mechanisms of thyroid hormone homeostasis and for the development of therapeutic agents that may interact with this pathway.

Key Sulfotransferase Isoforms in Thyroxine Sulfation

Multiple SULT isoforms have been implicated in the sulfation of iodothyronines, including T4. While several isoforms can catalyze this reaction in vitro, their physiological relevance varies depending on tissue distribution and substrate affinity. The primary human SULTs involved in thyroid hormone metabolism are members of the SULT1 and SULT2 families.

-

SULT1A1: This is considered the primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (3,3'-T2), a metabolite of T3 and a preferred substrate for many SULTs.[7][8] While its activity towards T4 is lower, its widespread expression, particularly in the liver, suggests a significant contribution to overall thyroid hormone sulfation.[8]

-

SULT1B1: This isoform is also involved in the metabolism of thyroid hormones.[9]

-

SULT1E1: Notably, human estrogen sulfotransferase (SULT1E1) has been shown to catalyze the sulfation of T4, T3, and their metabolites.[1][10] In fact, SULT1E1 is reported to be the most active enzyme in catalyzing T4 sulfation.[1]

-

SULT2A1: This hydroxysteroid sulfotransferase can also sulfate thyroid hormones, although it generally displays a lower affinity compared to other isoforms.[8]

The substrate preference for most of these enzymes generally follows the order of 3,3'-T2 >> reverse T3 (rT3) > T3 > T4, indicating that T4 is a less favored substrate compared to its less iodinated counterparts.

Quantitative Data on Thyroxine and Iodothyronine Sulfation

Quantifying the kinetic parameters of T4 sulfation by specific SULT isoforms is essential for understanding their relative contributions. However, direct kinetic data for T4 is limited due to its lower sulfation rate compared to other iodothyronines. Most studies utilize 3,3'-T2 as a surrogate substrate to characterize the enzymatic activity. The following tables summarize the available kinetic data for the sulfation of 3,3'-T2 by various human SULT isoforms.

Table 1: Apparent Michaelis-Menten Constants (Km) for 3,3'-T2 Sulfation by Human SULT Isoforms

| SULT Isoform | Apparent Km (µM) | Tissue/System | Citation |

| SULT1A1 | 0.12 - 0.14 | Recombinant Human | [8] |

| SULT1A3 | 31 - 35 | Recombinant Human | [8] |

| SULT2A1 | 3.0 | Recombinant Human | [8] |

| SULT1E1 | 3.5 - 9.7 | Recombinant Human | [8] |

| Human Liver Cytosol | 1.02 - 1.07 | Pooled Human Liver | [8] |

| Human Kidney Cytosol | 0.64 | Human Kidney |

Table 2: Maximum Velocity (Vmax) for 3,3'-T2 Sulfation

| Enzyme Source | Apparent Vmax | Citation |

| Pooled Human Liver Cytosol | 153 ± 6.6 pmol/min/mg protein | [8] |

Note: The Vmax is highly dependent on the specific experimental conditions and the concentration of the enzyme preparation.

Regulation of Sulfotransferase Activity

The expression and activity of SULTs are subject to regulation by various factors, including hormones. Thyroid Stimulating Hormone (TSH), the primary regulator of thyroid gland function, has been shown to suppress the expression and activity of SULT1A1 in thyrocytes. This regulation is mediated through the TSH receptor and the subsequent activation of the cAMP/PKA signaling pathway.

TSH-Mediated Suppression of SULT1A1 Expression

The binding of TSH to its G-protein coupled receptor (TSHR) on the surface of thyrocytes initiates a signaling cascade that ultimately leads to the downregulation of SULT1A1 gene expression. This negative feedback mechanism may serve to prevent the excessive degradation of thyroid hormones within the thyroid gland itself.

Experimental Protocols

Accurate measurement of thyroxine sulfotransferase activity is crucial for research and drug development. Below are detailed methodologies for in vitro assays.

In Vitro Thyroxine Sulfotransferase Assay using Radiolabeled PAPS

This protocol describes a common method for determining SULT activity by measuring the transfer of a radiolabeled sulfo group from [³⁵S]PAPS to thyroxine.

Materials:

-

Recombinant human SULT enzyme or tissue cytosol (e.g., human liver cytosol)

-

Thyroxine (T4) stock solution (in DMSO or ethanol)

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)

-

PAPS (non-radiolabeled)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Stop solution (e.g., 100 mM barium acetate)

-

Barium hydroxide (100 mM)

-

Zinc sulfate (100 mM)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

DTT (e.g., final concentration 1 mM)

-

BSA (e.g., final concentration 0.1 mg/mL)

-

Desired concentration of T4 (added from stock solution, ensure final solvent concentration is low, e.g., <1%)

-

A mixture of non-radiolabeled PAPS and [³⁵S]PAPS (e.g., final concentration 50 µM total PAPS with a specific activity of ~0.1-1.0 µCi/nmol)

-

-

Enzyme Addition: Add the SULT enzyme preparation (recombinant enzyme or cytosol) to the reaction mixture to initiate the reaction. The amount of enzyme should be optimized to ensure linear reaction kinetics over the chosen incubation time.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding the stop solution (barium acetate).

-

Precipitation of Unreacted [³⁵S]PAPS: Add barium hydroxide and zinc sulfate solutions to precipitate the unreacted [³⁵S]PAPS.

-

Centrifugation: Centrifuge the tubes to pellet the precipitate.

-

Quantification: Transfer an aliquot of the supernatant (containing the [³⁵S]T4S product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Controls: Include appropriate controls, such as a reaction without enzyme (blank) and a reaction without T4 (to measure background).

Quantification of this compound by HPLC-MS/MS

This method provides a highly sensitive and specific means of quantifying the formation of T4S.

Materials:

-

Sample Preparation:

-

Reaction mixture from an in vitro sulfotransferase assay (as described above, but without radiolabel)

-

Internal standard (e.g., ¹³C₆-T4S or d₂-T4S)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

-

HPLC System:

-

High-performance liquid chromatograph

-

Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Methanol or Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometer:

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Electrospray ionization (ESI) source (positive or negative mode)

-

Procedure:

-

Sample Preparation: a. Terminate the in vitro SULT reaction (e.g., by adding ice-cold acetonitrile). b. Add a known amount of the internal standard. c. Centrifuge to precipitate proteins. d. Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the analyte and remove interfering substances. i. Condition the SPE cartridge (e.g., with methanol then water). ii. Load the sample. iii. Wash the cartridge (e.g., with a low percentage of organic solvent). iv. Elute T4S with a higher percentage of organic solvent. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

HPLC Separation: a. Inject the reconstituted sample onto the HPLC system. b. Separate T4S from other components using a gradient elution with mobile phases A and B.

-

MS/MS Detection: a. Introduce the HPLC eluent into the ESI source of the mass spectrometer. b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. c. Monitor specific precursor-to-product ion transitions for T4S and the internal standard. For T4, a common transition in positive mode is m/z 777.6 -> 731.6.[1]

-

Quantification: a. Generate a standard curve using known concentrations of T4S. b. Calculate the concentration of T4S in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

The sulfation of thyroxine, mediated by a panel of sulfotransferase enzymes, represents a crucial pathway for thyroid hormone inactivation and homeostasis. SULT1A1 and SULT1E1 appear to be key players in this process, with their activities being subject to hormonal regulation. The methodologies outlined in this guide provide a framework for the detailed investigation of these enzymatic processes.

Future research should focus on obtaining more precise kinetic data for T4 sulfation by individual human SULT isoforms to build more accurate predictive models of thyroid hormone metabolism. Furthermore, a deeper understanding of the regulation of SULT expression and activity in various physiological and pathological states will be critical for the development of novel therapeutic strategies targeting thyroid-related disorders. The interplay between sulfation and other metabolic pathways, such as deiodination and glucuronidation, also warrants further investigation to fully comprehend the complex network governing thyroid hormone bioavailability.

References

- 1. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. linear.es [linear.es]

- 4. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. alochana.org [alochana.org]

- 10. waters.com [waters.com]

The Evolutionary Bedrock of Thyroxine Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of thyroid hormone metabolism is fundamental to vertebrate development and homeostasis. While deiodination has long been recognized as a primary regulatory node, the process of sulfation, particularly of the prohormone thyroxine (T4), represents a critical and evolutionarily conserved pathway for hormone inactivation and clearance. This technical guide delves into the core aspects of thyroxine sulfation, providing a comprehensive overview of the enzymatic machinery, its kinetic properties across species, and the experimental methodologies employed in its study. Understanding the evolutionary conservation of this process offers profound insights into thyroid hormone physiology and provides a valuable framework for toxicological assessment and the development of therapeutic interventions targeting thyroid-related disorders.

The Central Role of Sulfotransferases (SULTs)

Cytosolic sulfotransferases (SULTs) are the key enzymes responsible for catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on a substrate, in this case, the phenolic hydroxyl group of thyroxine.[1] This modification has profound consequences for the biological activity and metabolic fate of T4.

Sulfation of T4 effectively blocks its conversion to the biologically active triiodothyronine (T3) by outer ring deiodination (ORD).[2] Furthermore, sulfated T4 (T4S) becomes a preferred substrate for inner ring deiodination (IRD) by type 1 deiodinase (D1), leading to its irreversible inactivation and subsequent excretion.[2][3] This positions sulfation as a crucial step in the fine-tuning of thyroid hormone signaling.

The SULT1 family of enzymes, particularly isoforms within the SULT1A, SULT1B, and SULT1C subfamilies, have been identified as the primary catalysts of iodothyronine sulfation in various species.[4][5] The expression and substrate specificity of these isoforms exhibit species-specific variations, reflecting the evolutionary adaptation of thyroid hormone metabolism.

Comparative Kinetics of Thyroxine Sulfation

The efficiency of thyroxine sulfation is a key determinant of its metabolic clearance. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzymatic reaction rate is half of its maximum, with a lower Km value generally reflecting a higher affinity of the enzyme for the substrate. The following tables summarize the available kinetic data for thyroxine sulfation by various SULT isoforms across different vertebrate species.

Table 1: Apparent Km Values of SULT Isoforms for Thyroxine (T4)

| Species | SULT Isoform | Tissue/System | Apparent Km (µM) | Reference(s) |

| Human | SULT1A1 | Recombinant | >100 | [6] |

| Human | SULT1A3 | Recombinant | >100 | [6] |

| Human | Liver Cytosol | Native | Not readily detectable | [6] |

| Human | Kidney Cytosol | Native | Not readily detectable | [6] |

| Rat | SULT1B1 | Recombinant | - | [7] |

| Rat | SULT1C1 | Recombinant | - | [7] |

| Rat | Liver Cytosol (Male) | Native | - | [7] |

| Rat | Liver Cytosol (Female) | Native | - | [7] |

| Xenopus laevis | Oocyte Cytosol | Native | Not a preferred substrate | [8][9] |

Note: In many studies, the sulfation of T4 by specific SULT isoforms or tissue cytosols was too low to accurately determine Km values, indicating it is a poor substrate compared to other iodothyronines like T3 and especially 3,3'-diiodothyronine (T2).[6][7][8][9]

Table 2: Substrate Preference of SULTs for Iodothyronines

| Species | Enzyme/Tissue | Substrate Preference Order | Reference(s) |

| Human | Liver & Kidney Cytosol, SULT1A1, SULT1A3 | 3,3'-T2 >> rT3 > T3 > T4 | [6] |

| Rat | Liver & Kidney Cytosol, SULT1B1, SULT1C1 | 3,3'-T2 >> T3 > rT3 > T4 | [7] |

| Xenopus laevis | Oocyte Cytosol | rT3 >> 3,3'-T2 > T4 > T3 | [8][9] |

These data highlight a conserved theme across mammals: T4 is generally a poor substrate for sulfation compared to its metabolites. This suggests that deiodination often precedes sulfation in the metabolic cascade of thyroid hormones. The distinct substrate preference in Xenopus laevis points to evolutionary divergence in the handling of iodothyronines.

Signaling Pathways and Regulatory Networks

The process of thyroxine sulfation is integrated into the broader regulatory network of thyroid hormone homeostasis. The expression of SULT enzymes is itself subject to regulation by various factors, including thyroid hormones and the pituitary hormone TSH.

Caption: Overview of Thyroid Hormone Metabolism and Sulfation.

This diagram illustrates the central role of sulfation in shunting T4 away from the activating pathway (conversion to T3) and towards irreversible inactivation and excretion. The expression of SULTs is, in turn, regulated by both TSH and thyroid hormones themselves, creating a complex feedback loop.[10][11]

Experimental Protocols

A thorough understanding of thyroxine sulfation relies on robust experimental methodologies. The following sections detail the core protocols for assessing sulfotransferase activity and quantifying sulfated thyroxine.

Sulfotransferase Activity Assay (Radiolabeled Method)

This assay measures the enzymatic transfer of a radiolabeled sulfonate group from [35S]PAPS to thyroxine.

Materials:

-

Recombinant SULT enzyme or tissue cytosol preparation

-

Thyroxine (T4) stock solution

-

[35S]PAPS (3'-phosphoadenosine-5'-phospho[35S]sulfate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM dithiothreitol (DTT)

-

Stop Solution: 0.1 M Barium acetate

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

-

Assay Buffer

-

Desired concentration of T4 (from stock solution)

-

A defined amount of enzyme preparation (e.g., 10-50 µg of cytosolic protein)

-

-

Pre-incubate the reaction mixtures at 37°C for 3 minutes.

-

Initiate the reaction by adding [35S]PAPS to a final concentration of ~1 µM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of Stop Solution.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the unreacted [35S]PAPS complexed with barium.

-

Transfer an aliquot of the supernatant (containing the [35S]T4S product) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [35S]PAPS.

References

- 1. A prototype of the mammalian sulfotransferase 1 (SULT1) family in Xenopus laevis: molecular and enzymatic properties of XlSULT1B.S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Measurement of serum free thyroxine by RIA in various clinical states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid sulfation of 3,3',5'-triiodothyronine in native Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Specific Radioimmunoassay for Thyroxine Sulfate

Introduction

Thyroxine sulfate (T4S) is a sulfated conjugate of thyroxine (T4), and its measurement in biological fluids is crucial for understanding thyroid hormone metabolism.[1][2] This document provides detailed application notes and protocols for a specific and sensitive radioimmunoassay (RIA) developed for the quantification of T4S in serum samples. The described assay is a competitive binding assay that utilizes a specific antibody to T4S, a radiolabeled T4S tracer, and a separation technique to distinguish between antibody-bound and free tracer.

I. Principle of the Assay

The radioimmunoassay for T4S is a competitive assay. Unlabeled T4S in standards or samples and a fixed amount of radiolabeled T4S (tracer) compete for a limited number of binding sites on a specific anti-T4S antibody. As the concentration of unlabeled T4S increases, the amount of tracer that binds to the antibody decreases. After incubation, the antibody-bound tracer is separated from the free tracer. The radioactivity of the bound fraction is then measured, and the concentration of T4S in the unknown samples is determined by comparing the results to a standard curve.

II. Materials and Reagents

-

Anti-T4S Antiserum: Produced in rabbits immunized with a T4S-protein conjugate.

-

[¹²⁵I]T4S (Tracer): Radiolabeled this compound.

-

T4S Standard: Non-radioactive this compound of high purity.

-

Assay Buffer: Details should be specified based on the original protocol (e.g., 0.01 M phosphate buffer, pH 7.4, containing 0.1% gelatin).

-

Second Antibody: (e.g., Goat anti-rabbit IgG) for precipitation of the primary antibody-antigen complex.

-

Polyethylene Glycol (PEG): To enhance the precipitation of the antibody complex.

-

Normal Rabbit Serum: Used as a carrier in the precipitation step.

-

Ethanol: For extraction of T4S from serum samples.

-

Gamma Counter: For measurement of radioactivity.

-

Centrifuge: Refrigerated centrifuge capable of 3,000 x g.

-

Vortex Mixer

-

Pipettes: Calibrated micropipettes.

III. Experimental Protocols

A. Preparation of T4S-Protein Conjugate for Immunization

-

Conjugate T4S to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent like carbodiimide.

-

Purify the conjugate by dialysis to remove unreacted T4S and byproducts.

-

Characterize the conjugate to determine the molar ratio of T4S to the carrier protein.

B. Production of Anti-T4S Antiserum

-

Immunize rabbits with the T4S-protein conjugate.

-

The initial immunization should use an emulsion of the conjugate in complete Freund's adjuvant.

-

Subsequent booster injections should be administered at 2- to 4-week intervals using the conjugate emulsified in incomplete Freund's adjuvant.[1]

-

Collect blood samples and separate the serum.

-

Titer the antiserum to determine the optimal dilution for use in the RIA. A final dilution of 1:30,000 has been reported to bind approximately 30% of the tracer.[1]

C. Preparation of [¹²⁵I]T4S Tracer

-

Radioactive T4S can be prepared by reacting [¹²⁵I]T4 with a mixture of chlorosulfonic acid and N,N-dimethylformamide.[1]

-

The reaction is typically carried out at 0°C overnight.[1]

-

The labeled T4S should be purified to separate it from unreacted [¹²⁵I]T4 and other byproducts.

D. Sample Preparation: Ethanol Extraction of Serum T4S

-

To 1 volume of serum, add 2 volumes of cold absolute ethanol.

-

Vortex the mixture vigorously.

-

Centrifuge at 3,000 x g for 20 minutes at 4°C.

-

Decant the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in assay buffer.

E. Radioimmunoassay Procedure

-

Assay Setup:

-

Label tubes for standards, controls, and unknown samples in duplicate.

-

Also include tubes for total counts (TC) and non-specific binding (NSB).

-

-

Reagent Addition:

-

Pipette 100 µL of assay buffer into the NSB tubes.

-

Pipette 100 µL of T4S standards, controls, or reconstituted sample extracts into the appropriate tubes.

-

Add 100 µL of diluted anti-T4S antiserum to all tubes except TC and NSB.

-

Add 100 µL of [¹²⁵I]T4S tracer to all tubes.

-

-

Incubation:

-

Vortex all tubes gently and incubate for 24 hours at 4°C.

-

-

Separation of Bound and Free Tracer:

-

Add 100 µL of normal rabbit serum (diluted 1:100) to all tubes except TC.

-

Add 100 µL of second antibody to all tubes except TC.

-

Add 1 mL of 6% PEG to all tubes except TC.

-

Vortex and incubate for 1 hour at 4°C.

-

Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.

-

Decant the supernatant.

-

-

Counting:

-

Measure the radioactivity in the precipitate of each tube using a gamma counter.

-

F. Calculation of Results

-

Calculate the average counts per minute (CPM) for each duplicate.

-

Calculate the percentage of tracer bound (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100 (where B₀ is the maximum binding, i.e., the zero standard)

-

Construct a standard curve by plotting the %B/B₀ for each standard against its known concentration on a semi-logarithmic scale.

-

Determine the T4S concentration of the unknown samples by interpolating their %B/B₀ values from the standard curve.

-

Correct the final concentration for the initial dilution and extraction efficiency.

IV. Assay Performance and Characteristics

The performance of the T4S RIA has been validated, and the key characteristics are summarized below.

Table 1: Assay Specificity and Cross-Reactivity [1][2]

| Compound | Cross-Reactivity (%) |

| This compound (T4S) | 100 |

| Reverse T3 Sulfate (rT3S) | 7.1 |

| T3 Sulfate (T3S) | 0.59 |

| Thyroxine (T4) | ≤ 0.004 |

| Triiodothyronine (T3) | ≤ 0.004 |

| Reverse T3 (rT3) | ≤ 0.004 |

| 3,3'-diiodothyronine | ≤ 0.004 |

Table 2: Assay Performance Parameters [1][2]

| Parameter | Value |

| Detection Threshold | 18 pmol/L |

| Recovery | |

| Radioactive T4S | 99.9 ± 1.7% |

| Nonradioactive T4S | 95 ± 5.2% |

| Precision | |

| Intra-assay Coefficient of Variation | 6.9% |

| Inter-assay Coefficient of Variation | 12% |

Table 3: T4S Serum Concentrations in Various Conditions [2]

| Condition | T4S Concentration (pmol/L, mean ± SE) |

| Normal Subjects | 19 ± 1.2 |

| Hyperthyroid (Graves' disease) | 33 ± 10 |

| Hypothyroid Patients | 42 ± 15 |

| Systemic Nonthyroidal Illnesses | 34 ± 6.9 |

| Pregnant Women (15-40 weeks) | 21 ± 4.3 |

| Newborns (cord blood) | 245 ± 26 |

| Amniotic Fluid (15-38 weeks) | 106 ± 22 |

V. Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Maximum Binding (B₀) | - Degraded tracer- Inactive antibody- Incorrect buffer pH | - Prepare fresh tracer- Use a new lot of antibody or re-titer- Check and adjust buffer pH |

| High Non-Specific Binding (NSB) | - Poor quality tracer- Inadequate separation- Contamination | - Purify tracer- Optimize second antibody and PEG concentrations- Ensure clean tubes and proper technique |

| Poor Precision (High CV) | - Pipetting errors- Inconsistent incubation times/temperatures- Incomplete mixing | - Calibrate pipettes- Standardize all incubation steps- Ensure thorough vortexing at each step |

| Low Sample Recovery | - Inefficient extraction- Adsorption of T4S to tubes | - Optimize ethanol extraction procedure- Use low-binding tubes |

VI. Conclusion

The described radioimmunoassay for this compound is a highly sensitive, specific, and reproducible method for quantifying T4S in serum.[1][2] The assay involves ethanol extraction of the sample, followed by a competitive RIA procedure with a specific antibody and a radiolabeled tracer. The detailed protocol and performance data provided herein should enable researchers, scientists, and drug development professionals to successfully implement this assay for their studies on thyroid hormone metabolism.

References

Application Note: Protocol for Solid-Phase Extraction of Thyroxine Sulfate from Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyroxine sulfate (T4S) is a significant metabolite of thyroxine (T4) found in human serum and amniotic fluid.[1][2] Its concentration and metabolic pathway are of growing interest in endocrinology and clinical research, particularly in assessing thyroid function and metabolism in various physiological and pathological states.[2][3] Accurate quantification of T4S requires sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which necessitates a robust and clean sample preparation to remove interfering matrix components from serum.[4]

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices.[4] Due to the presence of the acidic sulfate group, T4S is anionic at neutral or basic pH. This property can be leveraged for selective extraction using anion exchange SPE sorbents. This application note details a protocol for the solid-phase extraction of this compound from human serum using a polymer-based strong anion exchange (AX) SPE chemistry, adapted from established methods for other thyroid hormones.[5]

Experimental Protocol

This protocol is based on a mixed-mode anion exchange SPE methodology, which provides superior cleanup by employing both reversed-phase and ion-exchange retention mechanisms.

2.1 Materials and Reagents

-

SPE Sorbent: Polymer-based strong anion exchange (e.g., EVOLUTE® EXPRESS AX 96-well plate, 30 mg)[5]

-

Serum: Human serum, stored at -20°C or colder until use[6]

-

Internal Standard (IS): Isotope-labeled T4S (e.g., ¹³C₆-T4S) or a suitable structural analog.

-

Reagents:

-

Ammonium hydroxide (5%)

-

Formic acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

-

Equipment:

-

SPE manifold (96-well plate compatible)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Autosampler vials with inserts

-

2.2 Sample Pre-treatment

Proper sample pre-treatment is critical to disrupt protein binding and ensure the analyte is in the correct ionic state for retention on the SPE sorbent.

-

Thaw serum samples at room temperature.[7]

-

To 500 µL of serum in a microcentrifuge tube, add 10 µL of internal standard solution.

-

Vortex mix and allow to equilibrate for at least 30 minutes to facilitate binding.[5]

-

Add 500 µL of a pre-treatment solution consisting of 5% ammonium hydroxide and acetonitrile (50:50, v/v).[5]

-

Vortex thoroughly for 1 minute to precipitate proteins.[4]

-

Centrifuge the mixture at ≥1500 rcf for 5 minutes to pellet the precipitated proteins.[8][9]

-

The resulting supernatant is used for the SPE loading step.

2.3 Solid-Phase Extraction (SPE) Protocol

The following procedure is optimized for a 30 mg anion exchange 96-well plate format.[5]

-

Conditioning:

-

Add 1 mL of methanol to each well.

-

Add 1 mL of deionized water.

-

Add 1 mL of 50% aqueous acetonitrile.

-

Draw each solvent through the sorbent bed under low vacuum. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Washing:

-

Wash 1: Add 1 mL of 5% ammonium hydroxide in 5% aqueous acetonitrile to each well to remove neutral and basic interferences.

-

Wash 2: Add 1 mL of acetonitrile to each well to remove remaining organic-soluble interferences.

-

Dry the sorbent bed thoroughly under high vacuum for 5 minutes to remove residual wash solvents.

-

-

Elution:

-

Place a clean 96-well collection plate inside the vacuum manifold.

-

Add 500 µL of the elution solvent (Acetonitrile/Water/Formic Acid, 80:15:5, v/v/v) to each well.

-

Allow the solvent to soak for 1 minute before drawing it through slowly under low vacuum.

-

Repeat the elution step with a second 500 µL aliquot of the elution solvent for a total elution volume of 1 mL.

-

2.4 Post-Elution Processing

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).[5]

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the final extract to an autosampler vial with a low-volume insert for analysis by LC-MS/MS.[8]

Data Presentation

While specific recovery data for this compound using this adapted method is not available in the cited literature, the performance of the anion exchange protocol for structurally related thyroid hormones provides an expected benchmark for performance.[5]

Table 1: Analyte Recovery and Reproducibility using Anion Exchange SPE [5]

| Analyte | Mean Recovery (%) | RSD (%) (n=6) |

| T3 | 99.8 | 2.35 |

| rT3 | 98.6 | 2.23 |

| T4 | 97.4 | 2.09 |

Note: Data represents the performance of an optimized EVOLUTE® EXPRESS AX SPE protocol for non-sulfated thyroid hormones from serum and indicates excellent recovery and precision can be achieved for these related compounds.[5]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from serum.

Caption: Workflow for the solid-phase extraction of this compound from serum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of thyroxine-sulfate (T4S) in human serum and amniotic fluid by a novel T4S radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased urinary this compound excretion in thyroxine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. zellx.de [zellx.de]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Synthesis and Use of Deuterated Thyroxine Sulfate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of hormones and drug metabolites, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision.[1][2] Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for these applications, and the co-elution of a deuterated internal standard with the analyte of interest compensates for variations in sample extraction, injection volume, and ionization efficiency.[1][2]

Thyroxine (T4) is a critical hormone produced by the thyroid gland, and its metabolism, including sulfation, is of significant interest in endocrinology and drug development.[3][4] Thyroxine sulfate (T4S) is a major metabolite of T4, and its quantification is essential for understanding thyroid hormone homeostasis.[3] This document provides detailed protocols for the synthesis of deuterated this compound (d-T4S) for use as an internal standard in LC-MS/MS applications.

Thyroid Hormone Metabolism: The Role of Sulfation